5-(2-Amino-1-hydroxyethyl)-8-hydroxy-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
5-(2-Amino-1-hydroxyethyl)-8-hydroxy-3,4-dihydroquinolin-2(1H)-one is an organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an amino group, a hydroxyethyl group, and a hydroxy group attached to a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-1-hydroxyethyl)-8-hydroxy-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-1-hydroxyethyl)-8-hydroxy-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the quinoline ring.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline compounds depending on the reagents used.
Scientific Research Applications
5-(2-Amino-1-hydroxyethyl)-8-hydroxy-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Amino-1-hydroxyethyl)-8-hydroxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(2-Amino-1-hydroxyethyl)-1H-indole-7-carboxamide: Shares a similar amino and hydroxyethyl group but has an indole core.
4-(2-Hydroxyethyl)phenol: Contains a hydroxyethyl group attached to a phenol ring.
5-(2-Hydroxyethyl)-4-methylthiazole: Features a hydroxyethyl group on a thiazole ring.
Uniqueness
5-(2-Amino-1-hydroxyethyl)-8-hydroxy-3,4-dihydroquinolin-2(1H)-one is unique due to its specific combination of functional groups and the quinoline core. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications that similar compounds may not fulfill.
Properties
CAS No. |
57275-96-4 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-(2-amino-1-hydroxyethyl)-8-hydroxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H14N2O3/c12-5-9(15)6-1-3-8(14)11-7(6)2-4-10(16)13-11/h1,3,9,14-15H,2,4-5,12H2,(H,13,16) |
InChI Key |
ZYEHKADBQAOYSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C(C=CC(=C21)C(CN)O)O |
Origin of Product |
United States |
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